molecular formula C13H15NO4 B8715435 Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate CAS No. 68185-02-4

Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate

Cat. No. B8715435
CAS RN: 68185-02-4
M. Wt: 249.26 g/mol
InChI Key: DVDCTYKWRDJBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68185-02-4

Product Name

Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3,(H,14,16)

InChI Key

DVDCTYKWRDJBCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

288 g of ethyl pyruvate, 250 g of benzylurethane, 2.5 g of p-toluenesulphonic acid and 1 g of hydroquinone are introduced into 2.5 l of toluene and refluxed for 9 h in a water separator. The reaction solution is then filtered through silica gel and washed with 500 ml of toluene. The filtrate is treated with 1 g of hydroquinone and concentrated to the greatest possible extent on a rotary evaporator. 376 g of ethyl N-benzyloxycarbonyl-2-amino-acrylate are obtained as an oil, which according to HPLC has a purity of about 90%.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.